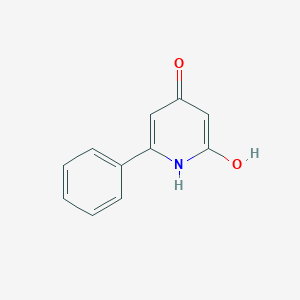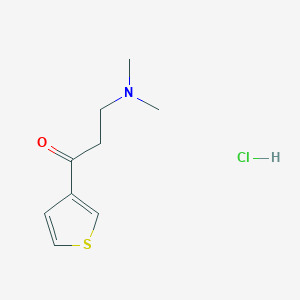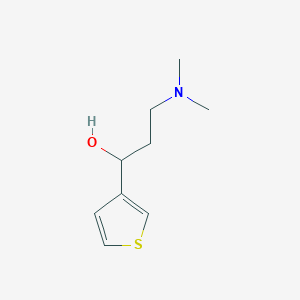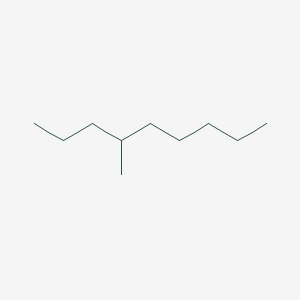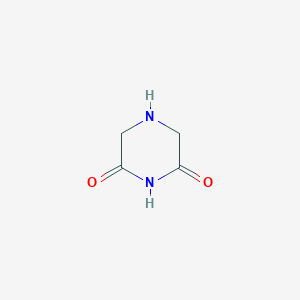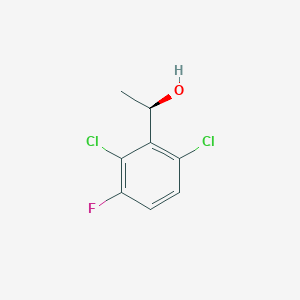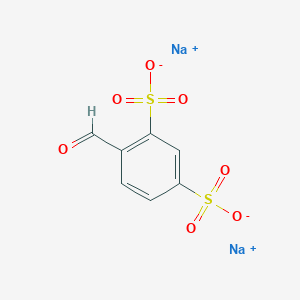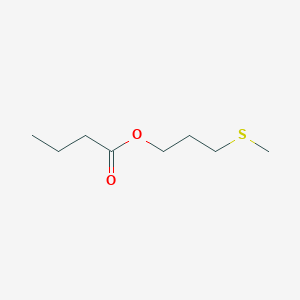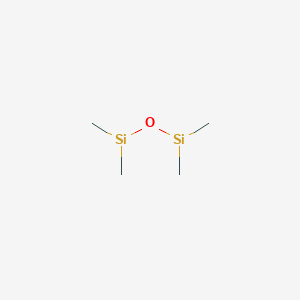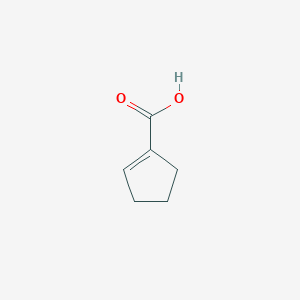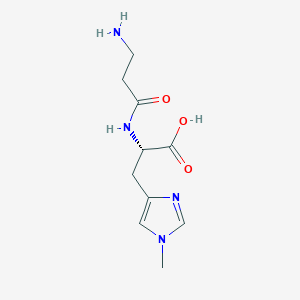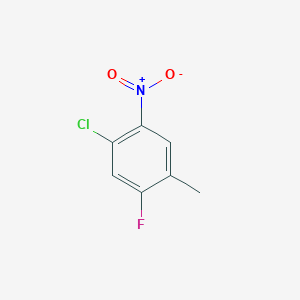
4-Chlor-2-Fluor-5-Nitrotoluol
Übersicht
Beschreibung
4-Chloro-2-fluoro-5-nitrotoluene is a chemical compound that is likely to be of interest due to its halogenated and nitro-substituted aromatic structure. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns have been synthesized and analyzed, which can provide insights into the properties and reactivity of 4-Chloro-2-fluoro-5-nitrotoluene.
Synthesis Analysis
The synthesis of halogenated nitrotoluenes, such as 4-Bromo-2-chlorotoluene, typically involves a multi-step process including nitration, reduction, diazotization, and a Sandmeyer reaction. In one study, 4-bromo-2-nitrotoluene was reduced to form 5-bromo-2-methylaniline, which then underwent diazotization followed by a Sandmeyer reaction with cuprous chloride to introduce the chloro group, achieving an overall yield of 68% . This method could potentially be adapted for the synthesis of 4-Chloro-2-fluoro-5-nitrotoluene by selecting appropriate starting materials and reagents for the fluorination step.
Molecular Structure Analysis
The molecular structure of nitro-substituted compounds has been extensively studied using techniques such as gas-phase electron diffraction. For instance, the molecular structures of various pyridine-N-oxides, including 4-nitropyridine-N-oxide, were determined, revealing details about bond lengths and angles that could be similar to those in 4-Chloro-2-fluoro-5-nitrotoluene . These structural parameters are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of halogenated nitroaromatic compounds is influenced by the electron-withdrawing effects of the nitro and halogen groups. For example, the presence of a nitro group adjacent to a halogen can affect the electron density distribution, which in turn can influence the outcome of various chemical reactions . The study of 5-chloro-4-nitro-o-toluidine and its halogen-substituted derivatives using FT-IR, Raman, and DFT analyses provides insights into the intramolecular interactions and potential reactivity patterns that could be expected for 4-Chloro-2-fluoro-5-nitrotoluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitroaromatic compounds are often characterized using spectroscopic techniques and computational methods. For instance, X-ray analysis, IR, NMR, and electronic spectroscopy were used to study the structural features of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, providing information on hydrogen bonding and (\pi)-(\pi) stacking interactions . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the study of optical properties through UV-vis absorption and fluorescence spectroscopy can reveal how the compound interacts with light, which is important for potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
“4-Chlor-2-Fluor-5-Nitrotoluol” ist eine chemische Verbindung, die in verschiedenen chemischen Forschungsarbeiten verwendet wird . Es handelt sich um eine kristalline Masse mit einer gelben bis hellbraunen Farbe . Es hat einen Schmelzpunkt von 42°C bis 45°C .
Organische Synthese
Diese Verbindung wird in der organischen Synthese verwendet . Es ist Teil des Produktportfolios von Acros Organics, das jetzt zu Thermo Scientific Chemicals gehört .
Synthese von Indigo-Farbstoff
“4-Chlor-2-Nitrotoluol”, eine ähnliche Verbindung, kann bei der Synthese von Indigo-Farbstoff verwendet werden . Dies deutet darauf hin, dass “this compound” möglicherweise auch Anwendungsmöglichkeiten in der Farbstoffsynthese hat.
Synthese von tricyclischen Indol-2-Carbonsäuren
“4-Chlor-2-Nitrotoluol” ist das Ausgangsreagenz für die Synthese von tricyclischen Indol-2-Carbonsäuren . Dies sind potenzielle NMDA-Glycin-Antagonisten , was darauf hindeutet, dass “this compound” auch bei ähnlichen Synthesen verwendet werden könnte.
Serotonin-Transporter-Bildgebungsmittel
“this compound” kann bei der Synthese von zwei neuen C-11-markierten Analoga von N,N-Dimethyl-2-(2'-Amino-4'-Hydroxymethyl-Phenylthio)benzylamin verwendet werden . Diese Analoga wurden weiter als Serotonin-Transporter-Bildgebungsmittel bewertet
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Wirkmechanismus
Target of Action
It is often used as a reagent in the synthesis of various compounds , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in suzuki–miyaura coupling , a type of cross-coupling reaction. In this reaction, the compound may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst.
Pharmacokinetics
Similar compounds have been noted to have high gi absorption , suggesting that 4-Chloro-2-fluoro-5-nitrotoluene might also be readily absorbed in the gastrointestinal tract.
Result of Action
The molecular and cellular effects of 4-Chloro-2-fluoro-5-nitrotoluene’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of C-11 labeled analogs of N,N -dimethyl-2- (2′-amino-4′-hydroxymethyl-phenylthio)benzylamine, which were evaluated as serotonin transporter imaging agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrotoluene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its melting point is reported to be between 42-45°C , indicating that it transitions from a solid to a liquid state within this temperature range.
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDPAVRCQNFVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171426 | |
| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18349-11-6 | |
| Record name | 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18349-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018349116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



